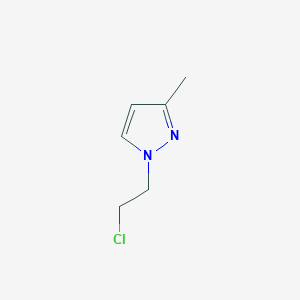

1-(2-chloroethyl)-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality 1-(2-chloroethyl)-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURQGZNPLSCBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548819 | |

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96450-55-4 | |

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96450-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Nitrogen Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. These structures are of immense importance in drug discovery and development for several key reasons. researchgate.net They are abundant in nature, forming the core of many essential biomolecules, including vitamins, hormones, and alkaloids. researchgate.net

An analysis of FDA-approved drugs reveals that a significant majority, approximately 60% of unique small-molecule drugs, feature a nitrogen-based heterocycle. researchgate.net This prevalence is attributed to their metabolic stability and their ability to form hydrogen bonds, which facilitates interaction with biological targets like DNA and proteins. researchgate.netsemanticscholar.org The diverse electronic properties and three-dimensional arrangements of these rings allow for fine-tuning of a molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. semanticscholar.org Consequently, nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, providing the structural foundation for a wide array of therapeutic agents. researchgate.netmdpi.com

Pyrazole Derivatives: Privileged Scaffolds in Bioactive Compounds

Within the vast family of nitrogen-containing heterocycles, pyrazoles have garnered significant attention as "privileged scaffolds." A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of a wide range of bioactive compounds. nih.govnih.gov The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, fits this description perfectly. semanticscholar.org

The versatility of the pyrazole nucleus has led to its incorporation into numerous clinically successful drugs with a broad spectrum of activities. nih.gov These include anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and antiviral compounds. rsc.orgnih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its success in drug development. nih.gov The ability to readily modify the pyrazole core at various positions allows chemists to create large libraries of compounds for screening, further enhancing its status as a privileged scaffold in the search for new medicines. nih.gov

Research Context of 1 2 Chloroethyl 3 Methyl 1h Pyrazole: a Versatile Synthetic Intermediate

Reactivity of the Chloroethyl Side Chain

The 1-(2-chloroethyl) substituent is a primary alkyl halide, which dictates its characteristic reactions. This side chain is susceptible to nucleophilic attack, intramolecular cyclization, and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2)

The primary carbon bearing the chlorine atom is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. These reactions involve a one-step mechanism where a nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously. SN2 reactions are favored by strong, small nucleophiles and polar aprotic solvents.

In contrast, the unimolecular nucleophilic substitution (SN1) mechanism is highly unlikely for this primary alkyl halide. The SN1 pathway proceeds through a carbocation intermediate, and a primary carbocation is inherently unstable, making this route energetically unfavorable.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of functionalized pyrazole derivatives.

Table 1: Examples of SN2 Reactions on 1-(2-chloroethyl)-3-methyl-1H-pyrazole This table is illustrative and based on established principles of SN2 reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide | 2-(3-Methyl-1H-pyrazol-1-yl)ethanol |

| Alkoxide (RO⁻) | Sodium Methoxide | 1-(2-methoxyethyl)-3-methyl-1H-pyrazole |

| Cyanide (CN⁻) | Sodium Cyanide | 3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile |

| Azide (N₃⁻) | Sodium Azide | 1-(2-azidoethyl)-3-methyl-1H-pyrazole |

| Thiolate (RS⁻) | Sodium Thiophenoxide | 3-Methyl-1-(2-(phenylthio)ethyl)-1H-pyrazole |

Intramolecular Cyclization Reactions

The chloroethyl group, in proximity to the pyrazole ring's N2 nitrogen atom, can undergo intramolecular cyclization. This reaction is a type of intramolecular N-alkylation, where the nucleophilic N2 atom attacks the electrophilic carbon bearing the chlorine atom. This process typically occurs under basic conditions, which may deprotonate any residual pyrazole starting material, though the N2 atom of the substituted pyrazole is sufficiently nucleophilic to react. The resulting product is a fused bicyclic heteroaromatic system. Specifically, the cyclization of 1-(2-chloroethyl)-3-methyl-1H-pyrazole would yield a substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. Similar intramolecular cyclizations are known synthetic routes for creating fused pyrazole skeletons. researchgate.netcsic.es

Table 2: Intramolecular Cyclization of 1-(2-chloroethyl)-3-methyl-1H-pyrazole

| Reactant | Conditions | Product |

|---|

Functionalization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo reactions typical of aromatic systems, particularly electrophilic substitution. For more advanced modifications, such as the introduction of new carbon-carbon bonds, metal-catalyzed cross-coupling reactions are employed, which typically require prior halogenation of the ring.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is considered an electron-rich heterocycle, making it reactive towards electrophiles. In N-substituted pyrazoles, electrophilic aromatic substitution occurs preferentially at the C-4 position. researchgate.netscribd.comrrbdavc.org This regioselectivity is because the intermediates formed by attack at C-4 are more stable than those formed by attack at C-3 or C-5. rrbdavc.org The 1-(2-chloroethyl) and 3-methyl groups are weakly activating and will direct incoming electrophiles to the C-4 position.

Table 3: Electrophilic Aromatic Substitution on 1-(2-chloroethyl)-3-methyl-1H-pyrazole This table outlines potential reactions based on established pyrazole chemistry. scribd.com

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-(2-chloroethyl)-3-methyl-4-nitro-1H-pyrazole |

| Bromination | Br₂ / FeBr₃ or NBS | Br⁺ | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole |

| Chlorination | Cl₂ / FeCl₃ or NCS | Cl⁺ | 4-Chloro-1-(2-chloroethyl)-3-methyl-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-sulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. rsc.org These reactions typically require a halide or triflate on the pyrazole ring, which can be installed via electrophilic halogenation as described above. The resulting 4-halo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is a key intermediate for these transformations.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. rsc.orgnih.govnih.gov This method is highly versatile for introducing aryl, heteroaryl, or vinyl substituents onto the pyrazole core. researchgate.net The reaction of 4-bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole with various boronic acids would furnish the corresponding 4-substituted products.

Table 4: Suzuki Coupling of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole

| Boronic Acid | Product |

|---|---|

| Phenylboronic acid | 1-(2-chloroethyl)-3-methyl-4-phenyl-1H-pyrazole |

| 4-Methoxyphenylboronic acid | 1-(2-chloroethyl)-4-(4-methoxyphenyl)-3-methyl-1H-pyrazole |

| Thiophene-2-boronic acid | 1-(2-chloroethyl)-3-methyl-4-(thiophen-2-yl)-1H-pyrazole |

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is an effective method for the alkenylation of the pyrazole ring at the C-4 position. researchgate.netacs.org Reacting 4-bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole with various alkenes, particularly electron-deficient ones like acrylates or styrene, would yield C-4-alkenylated pyrazoles. youtube.com

Table 5: Heck Reaction of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole

| Alkene | Product |

|---|---|

| Styrene | 1-(2-chloroethyl)-3-methyl-4-styryl-1H-pyrazole |

| Ethyl acrylate | Ethyl 3-(1-(2-chloroethyl)-3-methyl-1H-pyrazol-4-yl)acrylate |

Derivatization at Remaining Ring Positions (C3, C4, C5)

The pyrazole ring is a π-excessive heteroaromatic system, which influences its reactivity towards various reagents. In the case of 1-(2-chloroethyl)-3-methyl-1H-pyrazole, the substituent at the N1 position and the methyl group at the C3 position electronically and sterically influence the reactivity of the remaining C4 and C5 positions. Generally, pyrazoles are susceptible to electrophilic substitution, primarily at the C4 position, while nucleophilic attack tends to occur at the C3 and C5 positions. chim.it

The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most reactive towards electrophiles. A common reaction to functionalize this position is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO). mdpi.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. The resulting pyrazole-4-carbaldehyde is a versatile intermediate for further synthetic transformations.

Another key reaction at the C4 position is nitration. Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced onto the C4 position of the pyrazole ring. This is a classic electrophilic aromatic substitution reaction. The nitro group can subsequently be reduced to an amino group (-NH₂), providing a handle for further derivatization, such as diazotization followed by coupling reactions or amide bond formation.

Halogenation, such as bromination or chlorination, can also be achieved at the C4 position using appropriate halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

The C5 position can also undergo electrophilic substitution, although it is generally less reactive than the C4 position. Under forcing conditions or with highly reactive electrophiles, functionalization at C5 is possible. The existing substituents on the ring will direct the incoming electrophile.

The C3 position, already bearing a methyl group in the parent compound, is less prone to further substitution. However, reactions involving the methyl group itself are conceivable, such as oxidation to a carboxylic acid or halogenation under radical conditions.

The following table summarizes the potential derivatization reactions at the C3, C4, and C5 positions of the pyrazole ring, based on established pyrazole chemistry.

| Ring Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| C4 | Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO |

| C4 | Nitration | HNO₃, H₂SO₄ | -NO₂ |

| C4 | Halogenation | NBS or NCS | -Br or -Cl |

| C5 | Electrophilic Substitution | Strong electrophiles, forcing conditions | Various |

| C3-CH₃ | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | -COOH |

| C3-CH₃ | Radical Halogenation | NBS, radical initiator (e.g., AIBN) | -CH₂Br |

Synthesis of Hybrid Molecules and Conjugates Incorporating the Pyrazole Core

The 1-(2-chloroethyl)-3-methyl-1H-pyrazole scaffold is a valuable building block for the synthesis of hybrid molecules and conjugates. The reactive 2-chloroethyl group at the N1 position serves as a key handle for covalently linking the pyrazole core to other molecular entities through nucleophilic substitution reactions. This approach allows for the creation of novel molecules with potentially synergistic or enhanced biological activities.

A prominent strategy for creating hybrid molecules involves the reaction of the chloroethyl group with various nucleophiles, such as amines, thiols, or alcohols, present on another molecule of interest. This results in the formation of a stable covalent bond, tethering the two molecular fragments.

One significant class of hybrid molecules synthesized from pyrazole precursors are pyrazole-chalcone hybrids. Chalcones are known for their diverse biological activities, and their combination with a pyrazole moiety can lead to compounds with enhanced properties. nih.gov The synthesis typically involves a Claisen-Schmidt condensation between a pyrazole derivative containing an acetyl group and an appropriate aldehyde. nih.gov While not directly starting from 1-(2-chloroethyl)-3-methyl-1H-pyrazole, the principle involves functionalizing the pyrazole ring to enable condensation. For instance, a 4-acetyl-3-methyl-1H-pyrazole could be condensed with various aldehydes to yield pyrazolyl-chalcones. The N1 position could then be alkylated with a 2-chloroethyl group.

Another approach involves the conjugation of the pyrazole moiety to other heterocyclic systems known for their pharmacological importance. For example, the chloroethyl group can react with an amino-functionalized heterocycle, such as an aminothiazole or an aminopyridine, to form a new C-N bond and a larger, more complex hybrid molecule.

The following table provides examples of synthetic pathways to generate hybrid molecules based on the reactivity of the 1-(2-chloroethyl)-3-methyl-1H-pyrazole core.

| Pyrazole Derivative | Reactant | Reaction Type | Hybrid Molecule Class |

| 1-(2-chloroethyl)-3-methyl-1H-pyrazole | Morpholine | Nucleophilic Substitution | Pyrazole-Morpholine Conjugate |

| 1-(2-chloroethyl)-3-methyl-1H-pyrazole | 4-Mercaptophenol | Nucleophilic Substitution | Pyrazole-Thiophenol Ether |

| 1-(2-chloroethyl)-3-methyl-1H-pyrazole | Sodium Azide | Nucleophilic Substitution | Azidoethyl-pyrazole |

| 4-Acetyl-3-methyl-1-(2-hydroxyethyl)-1H-pyrazole | Aromatic Aldehyde | Claisen-Schmidt Condensation | Pyrazole-Chalcone Hybrid |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(2-chloroethyl)-3-methyl-1H-pyrazole. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The pyrazole (B372694) ring protons at positions 4 and 5 typically appear as doublets due to coupling with each other. The methyl group attached to C3 presents as a singlet. The two methylene (B1212753) groups of the chloroethyl side chain (-CH₂CH₂Cl) are expected to appear as distinct triplets, arising from coupling with each other.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The pyrazole ring carbons, the methyl carbon, and the two methylene carbons of the ethyl chain will each produce a distinct signal. The chemical shifts are influenced by the electronegativity of the adjacent atoms, particularly the nitrogen atoms of the pyrazole ring and the chlorine atom on the side chain. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be inferred from data on closely related pyrazole derivatives. researchgate.netmdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments. COSY experiments establish proton-proton coupling relationships, for instance, confirming the connectivity between the H-4 and H-5 protons of the pyrazole ring and between the two methylene groups of the chloroethyl substituent. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-chloroethyl)-3-methyl-1H-pyrazole (Note: These are estimated values based on typical shifts for pyrazole derivatives and substituent effects. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C3-CH₃ | ~2.3 | Singlet | ~12 |

| C4-H | ~6.0 | Doublet | ~106 |

| C5-H | ~7.4 | Doublet | ~130 |

| N-CH₂ | ~4.3 | Triplet | ~50 |

| CH₂-Cl | ~3.8 | Triplet | ~42 |

| C3 | - | - | ~150 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of 1-(2-chloroethyl)-3-methyl-1H-pyrazole would display characteristic absorption bands. Aromatic C-H stretching from the pyrazole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would appear just below 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically produce signals in the 1600-1400 cm⁻¹ region. mdpi.com A key feature would be the C-Cl stretching vibration, which is generally found in the 800-600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyrazole and its derivatives are known to absorb UV radiation due to π→π* transitions within the aromatic ring. mdpi.com For 1-(2-chloroethyl)-3-methyl-1H-pyrazole, one would expect to observe absorption maxima in the UV region, characteristic of the pyrazole chromophore. The exact position of these maxima can be influenced by the substituents on the ring.

Table 2: Characteristic IR Absorption Bands for 1-(2-chloroethyl)-3-methyl-1H-pyrazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000 - 2850 |

| C=N / C=C Stretch | Pyrazole Ring | 1600 - 1400 |

| C-Cl Stretch | Chloroethyl Group | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The compound has a molecular weight of approximately 144.60 g/mol . cymitquimica.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, 1-(2-chloroethyl)-3-methyl-1H-pyrazole would exhibit a molecular ion peak ([M]⁺). A characteristic isotopic pattern for a monochlorinated compound would be observed for the molecular ion, with two peaks at m/z 144 and 146 in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. uni.lu

The fragmentation pattern provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule would likely include the loss of the chloroethyl group, cleavage of the C-Cl bond, and fragmentation of the pyrazole ring itself. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Table 3: Predicted Mass Spectrometry Fragments for 1-(2-chloroethyl)-3-methyl-1H-pyrazole

| m/z Value | Proposed Fragment Identity | Notes |

| 144/146 | [C₆H₉ClN₂]⁺ | Molecular Ion ([M]⁺) |

| 109 | [M - Cl]⁺ | Loss of a chlorine radical |

| 81 | [C₄H₅N₂]⁺ | Loss of the chloroethyl group |

| 67 | [C₄H₅N]⁺ | Fragment from ring cleavage |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This would definitively confirm the connectivity and conformation of the molecule, including the planarity of the pyrazole ring and the orientation of the chloroethyl and methyl substituents. mdpi.com

Furthermore, crystallographic analysis reveals details about the crystal packing and intermolecular interactions. These can include hydrogen bonds, dipole-dipole interactions, or π-π stacking between pyrazole rings of adjacent molecules. nih.gov Such interactions are crucial for understanding the physical properties of the compound in the solid state. For instance, studies on related pyrazole structures have revealed how molecules are linked into chains or other motifs through various hydrogen bonds and stacking interactions. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of Pyrazole Systems

Quantum Mechanical Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. eurasianjournals.comufrj.br These methods are used to predict the optimized geometry, electronic structure, and reactivity of compounds like 1-(2-chloroethyl)-3-methyl-1H-pyrazole. eurasianjournals.comresearchgate.net DFT has been successfully applied to a variety of pyrazole (B372694) derivatives to understand their chemical behavior. researchgate.netresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. wuxibiology.com

| Parameter | Description | Hypothetical Value (eV) for 1-(2-chloroethyl)-3-methyl-1H-pyrazole |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 5.0 |

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative insights into the chemical reactivity of a molecule. irjweb.commdpi.com These descriptors, calculated using DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Propensity to undergo chemical reactions. |

| Electrophilicity Index (ω) | χ2 / (2η) | Ability to accept electrons. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as 1-(2-chloroethyl)-3-methyl-1H-pyrazole, might interact with a biological target, typically a protein. eurasianjournals.commdpi.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Ligand-Target Interaction Prediction

Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred binding mode and orientation. nih.govresearchgate.net This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net Numerous studies have employed molecular docking to investigate the interactions of pyrazole derivatives with various protein targets, including kinases and enzymes. mdpi.comnih.gov For example, docking studies on pyrazole derivatives have revealed crucial hydrogen bond interactions with hinge region residues of kinases, which is a common binding motif for kinase inhibitors. nih.gov

While specific docking studies for 1-(2-chloroethyl)-3-methyl-1H-pyrazole are not detailed in the provided search results, the methodology would involve selecting a relevant biological target and using docking software to predict the binding pose of the compound. The results would highlight the specific amino acid residues involved in the interaction, providing a rationale for its potential biological activity.

Binding Affinity Prediction

Beyond predicting the binding mode, molecular docking can also estimate the binding affinity of a ligand for its target, often expressed as a binding energy or score. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov The binding affinity of various pyrazole derivatives has been predicted using these methods, with some compounds showing binding energies in the range of -7 to -10 kcal/mol for kinase targets. nih.govnih.gov The predicted binding free energy for one pyrazole derivative with RET kinase was calculated to be -233.399 kJ/mol, with van der Waals energy being the most significant contributor. nih.gov The binding affinity of pyrazoles can be influenced by substitutions on the pyrazole ring; for instance, methyl groups can enhance binding to certain enzymes like CYP2E1. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of protein-ligand complexes over time. nih.govrsc.org An MD simulation of a docked complex of a pyrazole derivative within the active site of a kinase was performed for 100 nanoseconds to assess the stability of the binding. nih.gov

Analysis of the root mean square deviation (RMSD) of the protein and ligand during the simulation can indicate the stability of the complex. rsc.orgresearchgate.net A stable RMSD suggests that the ligand remains bound in a consistent conformation. nih.gov Root mean square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. rsc.orgresearchgate.net These simulations offer a more realistic representation of the physiological environment and can validate the interactions predicted by molecular docking. nih.gov For pyrazole-containing compounds, MD simulations have been used to confirm the stability of their binding to targets like Hsp90α. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models are instrumental in the chemical and biological sciences for predicting the activity of new, unsynthesized chemical structures. wikipedia.org In the context of pyrazole systems, QSAR studies are pivotal for understanding how the physicochemical properties and structural features of pyrazole derivatives influence their biological actions. neuroquantology.comresearchgate.net This approach facilitates the rational design of novel pyrazole compounds with enhanced therapeutic potential by identifying key molecular descriptors that govern their activity. researcher.lifecapes.gov.br

QSAR models are developed by correlating physicochemical descriptors with the biological activity of a set of compounds. nih.gov The goal is to create a statistically significant model that can not only explain the structure-activity relationship within the training set of molecules but also accurately predict the activity of a test set of compounds. chemrevlett.com Various statistical methods are employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Genetic Function Approximation (GFA) and Random Forest regression. researcher.lifechemrevlett.comnih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for pyrazole derivatives has been a significant area of research, targeting a wide array of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. neuroquantology.comnih.govshd-pub.org.rsnih.gov These models are constructed from datasets of pyrazole compounds with known biological activities, which are then split into a training set for model generation and a test set for external validation. chemrevlett.com The robustness and predictive power of the developed models are assessed using various statistical metrics.

For instance, in a study on pyrazole derivatives as anti-inflammatory agents targeting the p38 kinase, a QSAR model was developed that showed statistically significant results and good predictive ability. neuroquantology.com Similarly, 2D and 3D QSAR models have been generated for pyrazole derivatives as acetylcholinesterase (AChE) inhibitors, which are relevant in the context of Alzheimer's disease. shd-pub.org.rs The genetic algorithm-based multiple linear regression (GA-MLR) method yielded a statistically robust 2D QSAR model for these inhibitors. shd-pub.org.rs

Machine learning-based QSAR models are increasingly being used to handle complex and nonlinear relationships between chemical structure and biological activity. scielo.br For example, a machine learning-based QSAR model was employed to predict the inhibitory activity of pyrazole derivatives as potential agents for lowering blood sugar. researcher.life These advanced models can provide more accurate predictions and offer deeper insights into the structure-activity landscape. scielo.br

The statistical quality of a QSAR model is crucial for its reliability. Key parameters used for validation include the coefficient of determination (R²), which indicates the proportion of variance in the dependent variable that is predictable from the independent variables, the cross-validated coefficient of determination (Q² or q²), and the predictive R² (pred_R²) for the external test set. A high value for these parameters generally signifies a robust and predictive model. chemrevlett.comnih.gov

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model of Pyrazole Derivatives

| Statistical Parameter | Description | Typical Value |

| R² | Coefficient of determination for the training set. | > 0.6 |

| Q² (LOO) | Cross-validated R² from leave-one-out procedure. | > 0.5 |

| pred_R² | Predictive R² for the external test set. | > 0.5 |

| F-value | Fisher test statistic, indicating the statistical significance of the model. | High |

| p-value | Probability value associated with the F-statistic. | < 0.05 |

This table is illustrative and represents typical validation parameters for a robust QSAR model.

Identification of Key Physicochemical Descriptors

A critical outcome of QSAR studies is the identification of physicochemical descriptors that are most influential in determining the biological activity of pyrazole derivatives. These descriptors can be categorized into several classes, including electronic, steric, topological, and lipophilic properties. researchgate.netnih.gov

In various studies on pyrazole analogs, a range of descriptors have been found to be significant. For instance, in a QSAR study of novel arylazopyrazolodiazine and triazine analogs with antitumor activity, key molecular descriptors included the dipole moment , excitation energy , the energy of the Lowest Unoccupied Molecular Orbital (LUMO) , solvent-accessible surface area , and heat of formation . nih.gov These descriptors highlight the importance of the electronic and steric properties of the molecules in their cytotoxic effects. nih.gov

Another study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that adjacency and distance matrix descriptors were highly influential. nih.gov Furthermore, 2D QSAR analysis of pyrazole derivatives as AChE inhibitors revealed the significance of the molecular volume and the number of multiple bonds , as well as the presence or absence of specific atom-centered fragments and topological distances between pharmacophoric features. shd-pub.org.rs

Lipophilicity, often described by descriptors like XlogP , is another crucial factor, influencing a compound's ability to cross cell membranes. chemrevlett.com In some models, a negative correlation with XlogP suggests that lower lipophilicity might be favorable for activity. chemrevlett.com Topological descriptors, such as the topological charge index (GGI4) , which measures charge transfer within the molecule, have also been identified as important. chemrevlett.com

The identification of these key descriptors provides a mechanistic interpretation of the structure-activity relationship and guides the structural modifications needed to design more potent compounds. For example, if a model indicates that a higher dipole moment is beneficial for activity, modifications can be made to the pyrazole scaffold to increase its polarity.

Table 2: Examples of Physicochemical Descriptors and Their Influence on the Biological Activity of Pyrazole Derivatives

| Descriptor Class | Specific Descriptor | General Influence on Activity |

| Electronic | Dipole Moment | Often correlates with binding affinity. nih.gov |

| LUMO Energy | Relates to the molecule's ability to accept electrons. nih.gov | |

| Steric/Topological | Molecular Volume | Can influence how a molecule fits into a binding site. shd-pub.org.rs |

| Solvent Accessible Surface Area | Affects interactions with the biological target. nih.gov | |

| Number of Multiple Bonds | May relate to the rigidity and electronic nature of the molecule. shd-pub.org.rs | |

| Lipophilicity | XlogP | Influences membrane permeability and solubility. chemrevlett.com |

| Quantum Chemical | Heat of Formation | Indicates molecular stability. nih.gov |

This table provides a generalized overview based on findings from various QSAR studies on pyrazole derivatives.

Medicinal Chemistry and Biological Activity Research of Pyrazole Derivatives

Anticancer Activity Research

There is no available research data on the general anticancer activity of 1-(2-chloroethyl)-3-methyl-1H-pyrazole.

Target-Specific Inhibition Mechanisms

No studies have been published detailing the inhibitory action of 1-(2-chloroethyl)-3-methyl-1H-pyrazole on the following key protein targets in cancer therapy.

Epidermal Growth Factor Receptor (EGFR) Inhibition

No data exists on the evaluation of 1-(2-chloroethyl)-3-methyl-1H-pyrazole as an inhibitor of EGFR. While numerous pyrazole (B372694) derivatives have been designed and synthesized as EGFR inhibitors, some showing potent dual inhibition of EGFR and other kinases like VEGFR-2, this specific compound is not among them. nih.govsemanticscholar.orgnih.govdntb.gov.ua

Cyclin-Dependent Kinase (CDK) Inhibition

The potential of 1-(2-chloroethyl)-3-methyl-1H-pyrazole as a CDK inhibitor has not been explored in any available studies. The pyrazole scaffold is a common feature in many compounds designed to inhibit CDKs, particularly CDK2, which is crucial for cell cycle regulation. nih.govrsc.orgnih.govsci-hub.sedntb.gov.ua However, research has focused on other substituted pyrazoles.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

There is no information regarding the activity of 1-(2-chloroethyl)-3-methyl-1H-pyrazole against VEGFR. The inhibition of VEGFR, particularly VEGFR-2, is a critical strategy for preventing tumor angiogenesis, and various pyrazole-based compounds have been investigated for this purpose. nih.govrsc.org

Topoisomerase Inhibition

The ability of 1-(2-chloroethyl)-3-methyl-1H-pyrazole to act as a topoisomerase inhibitor has not been documented. Topoisomerase inhibitors are a vital class of chemotherapy drugs, but research into pyrazole-based inhibitors has not included this specific molecule. nih.gov

Tubulin Polymerization Inhibition

No studies have assessed the effect of 1-(2-chloroethyl)-3-methyl-1H-pyrazole on tubulin polymerization. Disrupting microtubule dynamics is a proven anticancer strategy, and while some pyrazoline derivatives are known to inhibit tubulin polymerization, data for the requested compound is absent. documentsdelivered.comnih.govnih.govbioworld.commdpi.com

DNA Intercalation and Binding

Aurora A/B Kinase Inhibition

Aurora kinases (A, B, and C) are key regulators of cell division, and their inhibition is a validated strategy in cancer therapy. medchemexpress.comnih.govnih.gov Various pyrazole-containing compounds have been investigated as inhibitors of these kinases. For example, Danusertib, a pyrrolo-pyrazole derivative, acts as an inhibitor of Aurora A, B, and C kinases. medchemexpress.comnih.gov Similarly, other pyrazole derivatives have been developed and studied for their potent inhibitory effects on Aurora kinases, demonstrating the potential of the pyrazole scaffold in targeting these enzymes. nih.govbioworld.comresearchgate.net There is no specific data, however, to confirm that 1-(2-chloroethyl)-3-methyl-1H-pyrazole exhibits inhibitory activity against Aurora A/B kinases.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial agents. Several pyrazole derivatives have been synthesized and evaluated as DNA gyrase inhibitors. nih.govmdpi.comnih.govresearchgate.net For instance, a series of novel 4,5-dihydro-1H-pyrazole derivatives demonstrated potent inhibitory activity against Bacillus subtilis and Staphylococcus aureus DNA gyrase. researchgate.net Another study highlighted a 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole derivative with potent antibacterial activity and selective inhibition of bacterial topoisomerases. nih.gov These findings underscore the potential of the pyrazole core in the development of new antibacterial agents targeting DNA gyrase, although specific inhibitory activity by 1-(2-chloroethyl)-3-methyl-1H-pyrazole has not been reported.

Cellular Mechanisms of Action

The cellular effects of pyrazole derivatives are diverse and can lead to outcomes such as programmed cell death (apoptosis) and the halting of the cell cycle.

Apoptosis Induction Pathways (e.g., Caspase activation, Bcl-2 family modulation, PARP cleavage)

Apoptosis is a crucial process for eliminating damaged or cancerous cells. nih.gov Many pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown their ability to activate pro-apoptotic proteins like Caspase-3. rsc.orgresearchgate.net Another pyrazole derivative was found to induce a significant increase in caspase-3 enzymatic activity in triple-negative breast cancer cells. nih.gov

Bcl-2 Family Modulation: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. nih.gov Research has focused on synthesizing 1,3,5-trisubstituted-1H-pyrazole derivatives as potential inhibitors of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net Molecular docking studies have confirmed high binding affinity of certain pyrazole compounds to Bcl-2. rsc.org

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its cleavage by caspases is a marker of apoptosis. While the broader literature on pyrazole derivatives suggests apoptosis induction, which often involves PARP cleavage, specific studies detailing this mechanism for a wide range of pyrazole compounds are not as prevalent.

Cell Cycle Arrest

In addition to inducing apoptosis, some pyrazole derivatives can halt the cell cycle at specific phases, preventing cancer cell proliferation. For example, a novel pyrazole derivative, PTA-1, was shown to interfere with cell cycle progression in MDA-MB-231 breast cancer cells. nih.gov Other studies have reported that pyrazoline derivatives can induce cell cycle arrest at the G0/G1 or S phase in leukemia cell lines. researchgate.net Certain benzimidazole (B57391) derivatives have also been shown to effectively suppress cell cycle progression. mdpi.com The ability of 1-(2-chloroethyl)-3-methyl-1H-pyrazole to induce cell cycle arrest has not been specifically investigated.

Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK)

The PI3K/Akt and MAPK/ERK signaling pathways are critical for cell survival, proliferation, and growth. Dysregulation of these pathways is common in cancer. The extracellular signal-regulated kinase (ERK) signaling pathway can be activated in a PI3K-dependent manner. nih.gov While the direct effect of 1-(2-chloroethyl)-3-methyl-1H-pyrazole on these pathways is unknown, the broader class of pyrazole derivatives has been implicated in modulating various signaling cascades, although specific, comprehensive data on PI3K/Akt and MAPK/ERK modulation is still an emerging area of research for this class of compounds.

Data on Pyrazole Derivatives

Table 1: Investigated Biological Activities of Various Pyrazole Derivatives

| Pyrazole Derivative Class | Biological Activity Investigated | Key Findings | References |

|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles | DNA Damage | Induced DNA strand breaks. | rsc.orgresearchgate.net |

| 1,3,5-Trisubstituted-1H-pyrazoles | Apoptosis Induction | Activated Caspase-3 and inhibited Bcl-2. | rsc.orgresearchgate.net |

| Pyrrolo-pyrazole derivative (Danusertib) | Aurora Kinase Inhibition | Inhibited Aurora A, B, and C kinases. | medchemexpress.comnih.gov |

| 4,5-Dihydro-1H-pyrazole derivatives | DNA Gyrase Inhibition | Potent inhibition of B. subtilis and S. aureus DNA gyrase. | researchgate.net |

| Pyrazole derivative (PTA-1) | Cell Cycle Arrest | Interfered with cell cycle progression in breast cancer cells. | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(2-chloroethyl)-3-methyl-1H-pyrazole |

| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole |

| Danusertib |

| PTA-1 |

| Poly (ADP-ribose) polymerase |

Generation of Reactive Oxygen Species (ROS)

There is no available scientific literature detailing studies on the capacity of 1-(2-chloroethyl)-3-methyl-1H-pyrazole to generate Reactive Oxygen Species (ROS). While other pyrazole derivatives have been investigated for their ability to induce oxidative stress pathways in cellular models, specific data for 1-(2-chloroethyl)-3-methyl-1H-pyrazole is absent.

Antiproliferative Effects against Cancer Cell Lines

No studies documenting the antiproliferative or cytotoxic effects of 1-(2-chloroethyl)-3-methyl-1H-pyrazole against any cancer cell lines were identified. The broader class of pyrazole derivatives has been a source of interest in oncology research, with many analogs synthesized and tested for anticancer properties. nih.govnih.gov However, research findings on the specific efficacy, potency (such as IC₅₀ values), or mechanism of action of 1-(2-chloroethyl)-3-methyl-1H-pyrazole in this context are not present in the reviewed literature.

Antimicrobial Activity Research

Comprehensive searches did not yield specific data on the antimicrobial profile of 1-(2-chloroethyl)-3-methyl-1H-pyrazole.

Antibacterial Activity

There are no dedicated studies reporting the evaluation of 1-(2-chloroethyl)-3-methyl-1H-pyrazole for antibacterial activity. While numerous pyrazole-based compounds have been screened against various Gram-positive and Gram-negative bacteria, specific findings, such as Minimum Inhibitory Concentration (MIC) values for this compound, are not available. nih.govglobalresearchonline.net

Antifungal Activity

Information regarding the antifungal properties of 1-(2-chloroethyl)-3-methyl-1H-pyrazole is not available in the scientific literature. Although the pyrazole scaffold is found in some fungicidal agents, the activity of this specific derivative against fungal pathogens has not been reported. nih.govresearchgate.net

Antiviral Activity

No virological studies concerning 1-(2-chloroethyl)-3-methyl-1H-pyrazole have been published. The potential efficacy of this compound against any virus has not been documented. pharmacophorejournal.comnih.gov

Antitubercular Activity

There is no evidence in the reviewed literature of 1-(2-chloroethyl)-3-methyl-1H-pyrazole having been evaluated for activity against Mycobacterium tuberculosis or other mycobacterial species. While the development of novel antitubercular agents is an active area of research and some pyrazole analogs have been investigated, this specific compound has not been a subject of such studies. nih.govnih.govjocpr.com

Anti-inflammatory Activity Research of Pyrazole Derivatives

The pyrazole nucleus is a key pharmacophore in the design of anti-inflammatory agents. ijpsjournal.comnih.govglobalresearchonline.net The anti-inflammatory properties of pyrazole derivatives were first recognized with the discovery of the analgesic and antipyretic pyrazolone (B3327878), antipyrine, in 1884. ijpsjournal.com Modern research has led to the development of highly potent anti-inflammatory drugs based on the pyrazole scaffold, such as celecoxib, a selective COX-2 inhibitor. ijpsjournal.comnih.gov The anti-inflammatory mechanism of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. nih.govresearchgate.net

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov While traditional NSAIDs are often non-selective, leading to gastrointestinal side effects from COX-1 inhibition, significant research has focused on developing selective COX-2 inhibitors to provide anti-inflammatory effects with a better safety profile. ijpsjournal.comresearchgate.net

The pyrazole scaffold has proven to be exceptionally effective for designing selective COX-2 inhibitors. acs.org Celecoxib, a well-known anti-inflammatory drug, features a 1,5-diarylpyrazole structure and demonstrates potent and selective inhibition of the COX-2 enzyme. ijpsjournal.comrjpbr.com The development of pyrazole-based COX-2 inhibitors is an active area of research, with numerous derivatives being synthesized and evaluated for their potency and selectivity. acs.org

Research has shown that specific substitutions on the pyrazole ring are critical for COX-2 selectivity. For instance, a series of novel 1,3,4,5-tetrasubstituted pyrazole derivatives were evaluated for their COX inhibitory activity. One compound, PYZ28, exhibited an IC50 value of 0.26 µM for COX-2 with a selectivity index greater than 192.3, which is comparable to celecoxib. acs.org In another study, newly synthesized pyrazole derivatives were designed as potential COX-2 inhibitors. Compounds 11 , 12 , and 15 from this series showed superior selective COX-2 inhibition with IC50 values ranging from 0.043 to 0.049 µM. nih.gov Similarly, a pyrazole derivative identified as AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)) has shown promise as a novel COX-2 inhibitor with effective anti-inflammatory and analgesic properties. nih.gov

The fusion of the pyrazole nucleus with other heterocyclic systems, such as thiophene, has also yielded potent anti-inflammatory agents. rjpbr.com The anti-inflammatory action of these compounds was validated through in-vivo and in-silico studies, confirming the potential of pyrazole derivatives as leads for designing new and safer anti-inflammatory drugs. rjpbr.com

Table 1: COX-2 Inhibition by Select Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| PYZ28 | 0.26 | >192.3 | acs.org |

| Celecoxib | 0.28 | 178.57 | acs.org |

| Compound 11 | 0.043-0.049 | - | nih.gov |

| Compound 12 | 0.043-0.049 | - | nih.gov |

| Compound 15 | 0.043-0.049 | - | nih.gov |

| PYZ19 | 5.01 | - | acs.org |

Other Pharmacological Activities and Enzyme Inhibition

Beyond their well-established anti-inflammatory effects, pyrazole derivatives exhibit a wide array of other pharmacological activities, making them a "privileged scaffold" in medicinal chemistry. globalresearchonline.netnih.gov These activities stem from their ability to interact with and inhibit various enzymes that are implicated in a range of diseases. globalresearchonline.netnih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govtandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications for diseases like glaucoma, epilepsy, and cancer. nih.gov Pyrazole derivatives have emerged as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.com

A study of substituted pyrazol-4-yl-diazene derivatives revealed potent inhibition against cytosolic isoforms hCA I and hCA II, with Ki values ranging from 1.06 to 9.83 nM for hCA I and 0.68 to 7.16 nM for hCA II. nih.gov Another series of benzenesulfonamides incorporating pyrazole moieties was investigated for inhibition of four hCA isoforms: hCA I, hCA II, and the tumor-associated hCA IX and XII. mdpi.com This research identified isoform-selective inhibitors for all four enzymes. For instance, compound 15 in the series showed excellent activity against hCA IX with a Ki of 6.1 nM, which was more potent than the standard inhibitor acetazolamide (B1664987) (AZA). mdpi.com Similarly, newly synthesized pyrazole compounds 6 and 10 showed powerful inhibitory profiles against hCA I, with IC50 values of 23.87 nM and 24.37 nM, respectively. tandfonline.com These findings highlight the potential of the pyrazole scaffold in developing potent and isoform-selective CA inhibitors. nih.govtandfonline.com

Table 2: Inhibition of Carbonic Anhydrase (hCA) Isoforms by Pyrazole Derivatives

| Derivative Class | Isoform | Inhibition Range (Ki) | Reference |

|---|---|---|---|

| Substituted pyrazol-4-yl-diazenes | hCA I | 1.06 - 9.83 nM | nih.gov |

| Substituted pyrazol-4-yl-diazenes | hCA II | 0.68 - 7.16 nM | nih.gov |

| Benzenesulfonamide-pyrazoles | hCA IX | 6.1 - 568.8 nM | mdpi.com |

| Pyrazole Compounds (6, 10) | hCA I | 23.87 - 24.37 nM (IC50) | tandfonline.com |

α-Glycosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govresearchgate.net Pyrazole-based compounds have recently been identified as a promising class of α-glucosidase inhibitors. nih.govnih.gov

A series of sulfonamide-based acyl pyrazoles demonstrated potent in vitro α-glucosidase inhibition, with all tested compounds showing greater potency than the standard drug, acarbose (B1664774) (IC50 = 35.1 µM). frontiersin.org The most active compound, 5a , which contained a chlorine atom at the para-position, had an IC50 value of 1.13 µM. frontiersin.org In another study, thirteen novel 5-aryl pyrazole-glucose hybrids were synthesized and showed superior inhibitory effects compared to acarbose (IC50 = 750.0 µM), with IC50 values ranging from 0.5 to 438.6 µM. nih.gov Compound 8g was the most potent, with an IC50 of 0.5 µM. nih.gov Furthermore, a series of substituted pyrazol-4-yl-diazene derivatives also showed effective α-glucosidase inhibition, with Ki values in the nanomolar range (33.72 to 90.56 nM). nih.gov

Table 3: α-Glucosidase Inhibition by Select Pyrazole Derivatives

| Derivative Class | Inhibition (IC50/Ki) | Standard Drug (Acarbose) | Reference |

|---|---|---|---|

| Sulfonamide-acyl pyrazoles (5a-k) | 1.13 - 28.27 µM (IC50) | 35.1 µM (IC50) | frontiersin.org |

| 5-Aryl pyrazole-glucose hybrids (8a-m) | 0.5 - 438.6 µM (IC50) | 750.0 µM (IC50) | nih.gov |

| Substituted pyrazol-4-yl-diazenes | 33.72 - 90.56 nM (Ki) | - | nih.gov |

| Pyrazole hydrazones (3a, 3c) | 360.4 - 370.3 µM (IC50) | 875.85 µM (IC50) | tandfonline.com |

Cholinesterase Enzyme Inhibition

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease. bohrium.comnih.gov Pyrazole and its derivatives have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

A series of N-substituted pyrazole derived α-aminophosphonates were found to be potent AChE inhibitors. nih.gov Compounds 4ah and 4bh were more potent than the standard drugs tacrine (B349632) and rivastigmine, with IC50 values of 0.055 µM and 0.017 µM, respectively. nih.gov A separate study on pyrazoline derivatives found compound 2l to be a highly potent AChE inhibitor with an IC50 of 0.040 µM, comparable to donepezil (B133215) (IC50 = 0.021 µM). nih.gov Interestingly, many of these derivatives show selectivity for AChE over BChE. nih.govdergipark.org.tr For instance, a series of phenylacetamide derivatives bearing a pyrazole ring showed moderate but selective AChE inhibitory activity. dergipark.org.tr Substituted pyrazol-4-yl-diazene derivatives have also been reported to inhibit both AChE and BChE with Ki values in the nanomolar range. nih.gov

Table 4: Acetylcholinesterase (AChE) Inhibition by Select Pyrazole Derivatives

| Compound/Derivative Class | AChE Inhibition (IC50/Ki) | Standard Drug | Reference |

|---|---|---|---|

| α-aminophosphonate (4ah) | 0.055 µM (IC50) | Tacrine, Rivastigmine | nih.gov |

| α-aminophosphonate (4bh) | 0.017 µM (IC50) | Tacrine, Rivastigmine | nih.gov |

| Pyrazoline (2l) | 0.040 µM (IC50) | Donepezil (0.021 µM) | nih.gov |

| Pyrazolone (1) | 0.38 mg/mL (IC50) | Rivastigmine (0.36 mg/mL) | bohrium.com |

| Substituted pyrazol-4-yl-diazenes | 44.66 - 78.34 nM (Ki) | - | nih.gov |

Antioxidant Activity and Radical Scavenging

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in many diseases. nih.gov Pyrazole derivatives have demonstrated significant antioxidant and radical scavenging properties. nih.govnih.gov The antioxidant activity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov

In one study, pyrazole-based sulfonamide derivative 4e showed excellent antioxidant activity (92.64%) in a DPPH assay, which was comparable to the standard ascorbic acid (96.69%). nih.gov The presence of chloro substitution was noted to enhance this activity. nih.gov Another investigation into novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also reported significant antioxidant potential through DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov Furthermore, N-substituted pyrazole derived α-aminophosphonates (4ah and 4bh ), which were potent cholinesterase inhibitors, also showed promising antioxidant activities against DPPH and H2O2 scavenging. nih.gov The introduction of amino and hydroxyl groups into the pyrazole nucleus is considered important for antioxidant activity. researchgate.net

Neuroprotective Potential

The pyrazole scaffold is a foundational component in the design of novel neuroprotective agents. nih.govbenthamdirect.com Its derivatives have been investigated as potential treatments for a range of neurodegenerative conditions, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov The therapeutic potential of these compounds stems from their ability to interact with various biological targets implicated in the pathology of neurological disorders. nih.govglobalresearchonline.net

Research highlights that pyrazole-based molecules exhibit neuroprotective effects through multiple mechanisms. researchgate.net They have shown promise in preclinical studies by protecting neurons from oxidative stress and reducing the formation of amyloid-beta plaques, which are key pathological hallmarks of Alzheimer's disease. researchgate.neteurekaselect.com Some pyrazole derivatives act by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to cognitive decline in AD. researchgate.neteurekaselect.com

Furthermore, certain trisubstituted pyrazole analogs have been identified for their anti-inflammatory and neuroprotective properties, specifically their ability to reduce the neurotoxic secretions from immune-stimulated microglia-like cells. researchgate.net Studies on aryl azoles, formed through the reaction of substituted hydrazines with α,β-unsaturated ketones, have demonstrated neuroprotective activity in in-vitro models of N-methyl-D-aspartate (NMDA) toxicity. nih.gov The broad neuroprotective activity of pyrazole derivatives underscores their importance as lead structures in the search for new therapies for complex neurological diseases. nih.govmanipal.edu

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of pyrazole derivatives with enhanced biological activity. researchgate.net SAR studies investigate how the chemical structure of a molecule correlates with its pharmacological effects, identifying key structural features essential for its desired activity. researchgate.netnih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrazole derivatives can be significantly modulated by altering the substituents at various positions on the pyrazole ring. researchgate.netmdpi.com The type and position of these functional groups influence the molecule's electronic properties, steric profile, and binding affinity to biological targets. nih.govresearchgate.net

For instance, in the development of cannabinoid CB1 receptor antagonists based on the pyrazole structure, specific substitutions were found to be critical for potent and selective activity. nih.gov These included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The introduction of an electron-rich substitution at the R1 position has been shown to improve inhibitory activity in certain contexts, while the presence of nitrogen at the R2 position led to a decline in activity. nih.govresearchgate.net

In another study focusing on inhibitors of neuronal nitric oxide synthase (nNOS), the nature of the substituent on a phenyl ring attached to the pyrazole core was crucial. nih.gov Compounds with a cyclopropanecarbonyl group and a substituted 2-aminophenyl moiety showed the highest inhibitory activity. nih.gov Similarly, for pyrazole-based inhibitors of butyrylcholinesterase (BuChE), SAR analysis revealed that substituents at the 1-, 3-, and 4-positions, along with a 5-fluorosulfate group, all affected the inhibitory activity. tandfonline.comtandfonline.com Electron-withdrawing groups, such as a para-bromo substituent on an aromatic ring, have been shown to elicit higher neuroprotective activity compared to electron-donating groups in other series. frontiersin.org

The following table summarizes the observed impact of various substituents on the biological activity of pyrazole derivatives based on published research findings.

| Position on Pyrazole Ring | Substituent Type | Effect on Biological Activity | Reference |

| Position 1 | 2,4-dichlorophenyl | Essential for potent CB1 receptor antagonism. | nih.gov |

| Position 3 | Carboxamido group | Required for potent CB1 receptor antagonism. | nih.gov |

| Position 3 | Electron-donating substituents | Enhanced antimicrobial activity. | mdpi.com |

| Position 5 | Para-substituted phenyl ring | Crucial for potent CB1 receptor antagonism. | nih.gov |

| Position 5 | p-iodophenyl group | Resulted in the most potent compound in a series of CB1 antagonists. | nih.gov |

| General | Electron-withdrawing groups | Can increase neuroprotective activity. | frontiersin.org |

| General | Methoxy moiety (electron-donating) | Conferred additional hydrogen bonding and improved anti-inflammatory activity. | frontiersin.org |

Pharmacophore Elucidation

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govscitechjournals.com This approach is crucial for designing new potent molecules by utilizing the biological data of existing active compounds. nih.gov

For pyrazole derivatives, pharmacophore models have been developed to understand the structural requirements for various activities, including antimicrobial and anti-tubercular effects. nih.govnih.gov A study on pyrazole-dimedone hybrids identified a pharmacophore consisting of one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic feature with an aromatic center as a requirement for their antimicrobial activity. nih.gov In the context of developing Janus kinase (JAK) inhibitors, pharmacophore models were built based on the drug tofacitinib (B832) to screen for new pyrazolone derivatives. acs.org These models typically define key chemical features such as hydrophobicity, hydrogen-bond donors (HBD), and hydrogen-bond acceptors (HBA) based on the binding interactions within the target protein's active site. acs.org By elucidating these key features, pharmacophore models provide a blueprint for the rational design of new and more effective pyrazole-based therapeutic agents. scitechjournals.com

Drug Design and Lead Optimization Strategies Utilizing the Pyrazole Core

The pyrazole core is a versatile scaffold that has been extensively used in drug design and lead optimization. nih.govmdpi.com Its favorable "drug-like" properties and synthetic accessibility make it a privileged structure in medicinal chemistry. mdpi.comnih.gov

Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity and potency. The pyrazole ring has proven to be a valuable fragment in this approach. mdpi.com

In one example, the pyrazole fragment was chosen over other rings like benzene (B151609), pyrimidine, and thiazole (B1198619) during the lead optimization of an Aurora kinase inhibitor because it yielded potent inhibitors with better, less lipophilic drug-like properties. mdpi.com FBDD has also been applied to develop inhibitors for other targets, such as the CRK3 cyclin-dependent kinase of Leishmania, where a quantitative structure-activity relationship (QSAR) model was developed based on 22 pyrazole-derived compounds. nih.govresearchgate.net This fragment-based QSAR method allows for the study of the relationship between specific molecular fragments and their contribution to the biological response, facilitating the design of a combinatorial library of potential new inhibitors. nih.govresearchgate.net

Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in drug design where a part of a lead molecule is substituted with another chemical group (a bioisostere) with similar physical or chemical properties. The goal is to enhance the potency, selectivity, or pharmacokinetic profile of the compound. The pyrazole moiety has been central to such strategies, both as the core being replaced and as a replacement for other structures. mdpi.comnih.gov

For instance, in the development of cannabinoid CB1 receptor antagonists, the 1,5-diarylpyrazole motif found in the drug rimonabant (B1662492) was used as a template. nih.govacs.org Researchers designed and synthesized bioisosteres where the pyrazole ring was replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles. nih.govacs.org These new series of compounds retained the desired antagonistic activity, demonstrating that these heterocycles can act as effective bioisosteres for the pyrazole ring. nih.gov Conversely, the pyrazole scaffold itself is considered a versatile bioisosteric replacement for other rings, a property that contributes to its status as a privileged structure in medicinal chemistry. mdpi.com In some cases, replacing a benzene ring with a pyrazole fragment has led to compounds with improved properties. mdpi.com

Rational Design of Analogs

The rational design of analogs of 1-(2-chloroethyl)-3-methyl-1H-pyrazole has been a focused area of research in medicinal chemistry, primarily aimed at optimizing its biological activity, particularly its potential as an anticancer agent. The core concept behind the design of these analogs revolves around the structure-activity relationship (SAR), which investigates how modifications to different parts of the molecule influence its therapeutic effects. The key structural features of the parent compound that are typically targeted for modification include the N-1 substituent (the 2-chloroethyl group), the substituent at the C-3 position (the methyl group), and substitutions on the pyrazole ring itself.

A significant focus of analog design has been on the N-1 substituent, the 2-chloroethyl group, which is a potential alkylating moiety. Alkylating agents are known to exert cytotoxic effects by forming covalent bonds with biological nucleophiles, such as DNA, leading to cell death. Research has therefore explored the impact of replacing the chloroethyl group with other functionalities to modulate this alkylating potential and improve selectivity towards cancer cells.

In a study exploring pyrazolotetrazine derivatives as analogs to the antineoplastic agent dacarbazine, a compound bearing a 2-chloroethyl function demonstrated significant antineoplastic activity in animal models, whereas the corresponding methyl analog was inactive. nih.gov This finding underscores the critical role of the 2-chloroethyl group for the observed biological activity, suggesting that these compounds may function as biological alkylating agents. nih.gov

Further rational design has involved the synthesis of various tri-substituted pyrazole derivatives, starting from precursors like 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. These efforts have led to the creation of new chemical entities with notable anticancer activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung carcinoma (A549), and prostatic cancer (PC3). nih.gov For instance, certain synthesized tri-substituted pyrazole derivatives have shown higher potency against the HepG2 cell line than the standard reference drug, doxorubicin. nih.gov

The strategic hybridization of the pyrazole scaffold with other pharmacologically active moieties, such as thiazole and pyrazoline fragments, has also been a fruitful avenue in the rational design of novel analogs. This approach has led to the development of potent dual inhibitors of key signaling proteins like EGFR and HER2, which are often overexpressed in breast cancer. nih.gov

The following tables summarize the research findings on the rational design of analogs based on the pyrazole scaffold, highlighting the modifications and their impact on biological activity.

Table 1: Analogs with Modifications at the N-1 Position

| Compound ID | N-1 Substituent | C-3 Substituent | Other Modifications | Biological Activity Summary | Reference |

| Analog 1A | 2-Chloroethyl | Methyl | Pyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide | Good antineoplastic activity in experimental animals. | nih.gov |

| Analog 1B | Methyl | Methyl | Pyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide | Inactive. | nih.gov |

Table 2: Tri-substituted Pyrazole Analogs with Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50 µM) | Reference |

| Compound 2 | HepG2 | 9.13 | Doxorubicin (34.24) | nih.gov |

| Compound 7 | MCF-7 | 16.52 | Doxorubicin (20.85) | nih.gov |

| Compound 7 | A549 | 6.52 | Doxorubicin (5.93) | nih.gov |

| Compound 7 | PC3 | 9.13 | Doxorubicin (38.02) | nih.gov |

Table 3: Pyrazoline-Based EGFR/HER2 Dual Inhibitors

| Compound ID | Target | IC50 (µM) | Antiproliferative Activity (MCF-7, IC50 µM) | Reference |

| Compound 6e | EGFR | 0.009 | 7.21 | nih.gov |

| HER2 | 0.013 | nih.gov | ||

| Compound 6k | EGFR | 0.051 | 8.02 | nih.gov |

| HER2 | 0.027 | nih.gov |

These findings collectively demonstrate the power of rational drug design in leveraging the pyrazole scaffold to develop novel therapeutic agents. The systematic modification of the parent compound, 1-(2-chloroethyl)-3-methyl-1H-pyrazole, and related structures continues to be a promising strategy in the quest for more effective and selective anticancer drugs.

Coordination Chemistry of Pyrazole Based Ligands

Pyrazole (B372694) as a Versatile Ligand in Metal Complex Formation

Pyrazoles and their derivatives are highly valued in coordination chemistry for their ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.netresearchgate.net Their utility stems from the presence of two nitrogen atoms within the five-membered ring, which can act as donor sites for metal coordination. researchgate.netnih.gov The nature of the substituents on the pyrazole ring can significantly influence the electronic and steric properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complexes. researchgate.net

Pyrazole-based ligands can adopt several binding modes when coordinating to a metal center. researchgate.netresearchgate.netuninsubria.it Neutral pyrazole ligands typically act as monodentate ligands, coordinating to the metal through one of their nitrogen atoms. researchgate.netuninsubria.it However, upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two metal centers in an exo-bidentate fashion. uninsubria.it This bridging capability allows for the formation of di- or polynuclear complexes. uninsubria.itnih.gov The specific coordination mode adopted is influenced by factors such as the reaction conditions, the nature of the metal ion, and the steric hindrance of the substituents on the pyrazole ring. researchgate.net

The coordination of pyrazole ligands can lead to a variety of geometries around the metal center. For instance, square planar and octahedral geometries are commonly observed for copper(II) and other transition metal complexes, respectively. tandfonline.comtandfonline.comresearchgate.net The final geometry is a result of the interplay between the electronic preferences of the metal ion and the steric demands of the pyrazole ligands and any other co-ligands present in the coordination sphere.

The two nitrogen atoms in the pyrazole ring are key to its coordinating ability. nih.gov In neutral pyrazoles, the sp2-hybridized nitrogen atom is the primary site of coordination to a Lewis acidic metal center. nih.gov The presence of a substituent at the N1 position, as in 1-(2-chloroethyl)-3-methyl-1H-pyrazole, directs the coordination to the N2 nitrogen atom. The electronic properties of the substituents on the pyrazole ring can modulate the electron-donating ability of the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands can be achieved through various methods. A common approach involves the reaction of a metal salt with the pyrazole ligand in a suitable solvent. nih.gov The resulting complexes are then isolated and purified using standard techniques such as crystallization.

A wide range of transition metal complexes involving pyrazole derivatives have been synthesized and studied. researchgate.netnih.govmdpi.com For example, copper(II) complexes with pyrazole ligands have been prepared and characterized, often exhibiting square planar or octahedral geometries. nih.govtandfonline.comdnu.dp.ua Similarly, complexes of Co(II), Ni(II), Zn(II), and Cd(II) with pyrazole-based ligands have been reported, showcasing diverse coordination environments. researchgate.netnih.gov The synthesis of these complexes often involves the direct reaction of the corresponding metal chloride or nitrate (B79036) salt with the pyrazole ligand. nih.gov The resulting products can be influenced by the stoichiometry of the reactants and the reaction conditions. pen2print.org

Table 1: Examples of Synthesized Transition Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Example Complex Formula | Reference |

|---|---|---|

| Cu(II) | [Cu(MeNap-Pz)₂(NO₃)]NO₃·2H₂O | nih.gov |

| Cu(II) | [Cu(NapMe-Pz)₂(NO₃)₂]·H₂O | nih.gov |

| Co(II) | [M(3-PhpzH)₄(NO₃)₂] | researchgate.net |

| Ni(II) | [M(3-PhpzH)₄(NO₃)₂] | researchgate.net |

| Zn(II) | [Zn(3-tBupzH)₂Cl₂] | researchgate.net |

| Cd(II) | [Cd(4-PhNNpzH)₂(NO₃)₂(H₂O)₂] | researchgate.net |